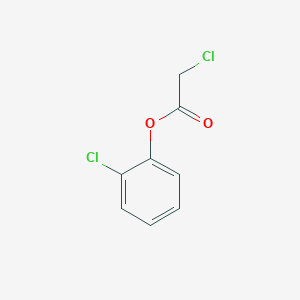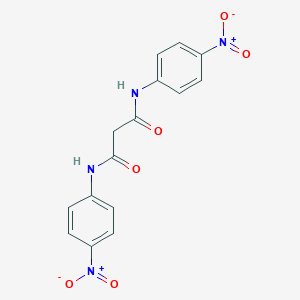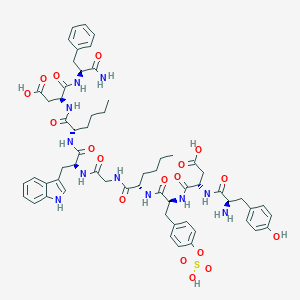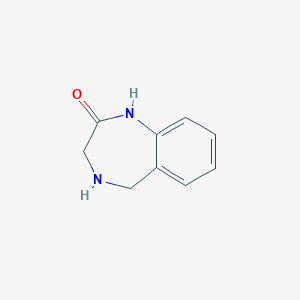
3-(2-bromoethyl)-5-fluoro-1H-indole
Vue d'ensemble
Description
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-bromoethyl)-5-fluoro-1H-indole varies depending on the biological activity being studied. In cancer research, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In anti-inflammatory research, it reduces inflammation by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. In anti-microbial research, it has been shown to disrupt the cell membrane of bacteria and inhibit the growth of fungal cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-bromoethyl)-5-fluoro-1H-indole are diverse and depend on the biological activity being studied. In cancer research, it has been shown to reduce tumor growth and induce apoptosis in cancer cells. In anti-inflammatory research, it reduces inflammation and oxidative stress. In anti-microbial research, it inhibits the growth of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its diverse biological activities, potential therapeutic applications, and availability for purchase. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various biological systems.
Orientations Futures
There are several future directions for the study of 3-(2-bromoethyl)-5-fluoro-1H-indole. One direction is to further investigate its mechanism of action in various biological systems. Another direction is to optimize its use in cancer therapy by identifying the most effective combination with other anti-cancer agents. In addition, it can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies can also be conducted to determine its safety and toxicity in vivo.
Conclusion:
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various biological systems.
Applications De Recherche Scientifique
3-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to be effective against drug-resistant cancer cells. In the field of anti-inflammatory research, 3-(2-bromoethyl)-5-fluoro-1H-indole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential anti-microbial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
127561-10-8 |
|---|---|
Nom du produit |
3-(2-bromoethyl)-5-fluoro-1H-indole |
Formule moléculaire |
C10H9BrFN |
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
Clé InChI |
RTWYIDGAQHNTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
Synonymes |
1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

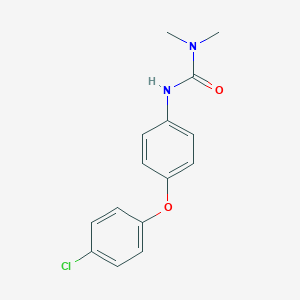
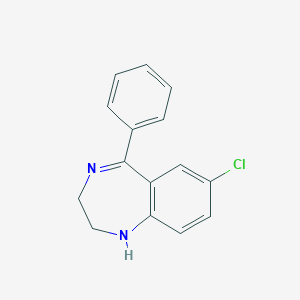
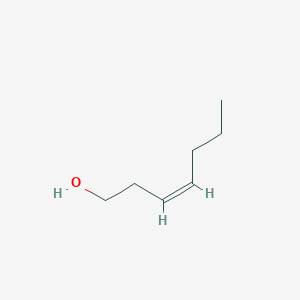
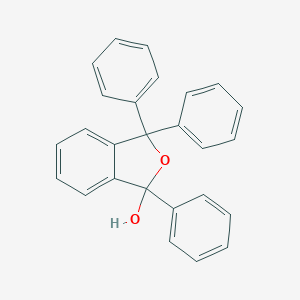
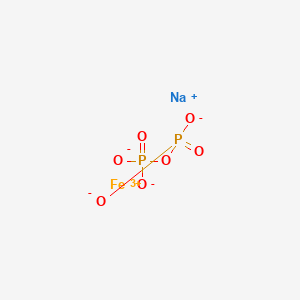
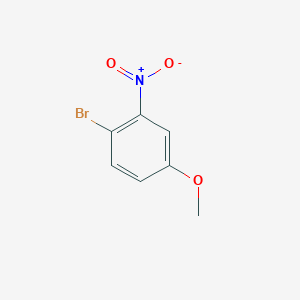
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

